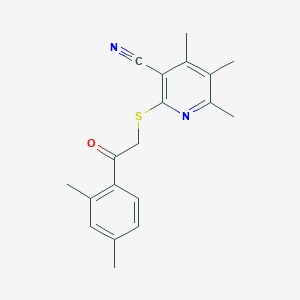

2-((2-(2,4-Dimethylphenyl)-2-oxoethyl)thio)-4,5,6-trimethylnicotinonitrile

Description

Properties

IUPAC Name |

2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4,5,6-trimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-11-6-7-16(12(2)8-11)18(22)10-23-19-17(9-20)14(4)13(3)15(5)21-19/h6-8H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBGCMSGIIGINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CSC2=C(C(=C(C(=N2)C)C)C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-4,5,6-trimethylnicotinonitrile typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 2-(2,4-dimethylphenyl)-2-oxoethylthio compound. This intermediate is then reacted with 4,5,6-trimethylnicotinonitrile under specific conditions to yield the final product.

Preparation of Intermediate: The intermediate 2-(2,4-dimethylphenyl)-2-oxoethylthio compound can be synthesized by reacting 2,4-dimethylbenzaldehyde with a suitable thiol reagent under acidic conditions.

Final Step: The intermediate is then reacted with 4,5,6-trimethylnicotinonitrile in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2-(2,4-Dimethylphenyl)-2-oxoethyl)thio)-4,5,6-trimethylnicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted nicotinonitriles.

Scientific Research Applications

2-((2-(2,4-Dimethylphenyl)-2-oxoethyl)thio)-4,5,6-trimethylnicotinonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-((2-(2,4-Dimethylphenyl)-2-oxoethyl)thio)-4,5,6-trimethylnicotinonitrile involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

Chloro vs. Dimethyl Substitution

- 4-Chloro Derivative (CAS 313519-22-1): Structure: 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-4,5,6-trimethylnicotinonitrile . Molecular Weight: 330.8 g/mol. Key Differences: The 4-chloro group increases electronegativity and lipophilicity compared to the 2,4-dimethylphenyl group in the target compound. Chlorine’s electron-withdrawing nature may enhance binding affinity in hydrophobic pockets but reduce solubility.

Nitro Substitution in Pyrimidinone Derivatives

- Compound 2b (Molecules, 2015): Structure: 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one. Melting Point: 218.3–219.5°C; Yield: 82.8% . Key Differences: The nitro group (strong electron-withdrawing) increases polarity and reactivity, leading to higher melting points and possible enhanced hydrogen bonding.

- Compound 2c (Molecules, 2015): Structure: 3-Nitrophenyl and p-tolylamino substituents. Melting Point: 222.1–224.8°C; Yield: 83.2% . Comparison: Nitro groups may improve intermolecular interactions but reduce bioavailability due to higher polarity.

Core Structure Variations

Nicotinonitrile vs. Pyrimidinone/Thienopyrimidine

- Nicotinonitrile Derivatives: The target compound and its chloro analog (CAS 313519-22-1) share a cyanated pyridine ring, which is less polar than pyrimidinone cores. This may enhance membrane permeability .

- Thieno[2,3-d]pyrimidine (CAS 618427-84-2): Structure: Features a fused thiophene-pyrimidine ring with ethyl and isopropyl groups. Molecular Weight: ~618.4 g/mol (higher than nicotinonitrile derivatives). Impact: Bulkier substituents may increase steric hindrance, affecting target binding .

Functional Group Influence

Thioether Linkage and Ketone Groups

- All compared compounds (target, 2b, 2c, CAS 313519-22-1) include a thioether (-S-) and ketone (-CO-) group. These moieties likely contribute to:

- Conformational flexibility : Facilitating interactions with enzymatic pockets.

- Redox susceptibility : Thioethers may undergo oxidation to sulfoxides, altering activity.

Table 1: Comparative Data of Analogous Compounds

Biological Activity

The compound 2-((2-(2,4-Dimethylphenyl)-2-oxoethyl)thio)-4,5,6-trimethylnicotinonitrile has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 505.59 g/mol. Its structure features several functional groups that contribute to its biological activity:

| Component | Description |

|---|---|

| Thioether Group | Enhances interaction with biological targets |

| Triazole Ring | Known for antifungal and anticancer properties |

| Furan Ring | Contributes to overall stability and reactivity |

| Carboxamide Group | Involved in hydrogen bonding with biological receptors |

Antimicrobial Activity

Recent studies indicate that compounds similar to This compound exhibit significant antibacterial and antifungal properties. For example, derivatives containing thiadiazole and triazole rings have shown promising activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi.

Case Study: Antimicrobial Screening

A comparative study evaluated the minimum inhibitory concentration (MIC) of various triazole derivatives against common pathogens. The results indicated that the compound exhibited potent activity against:

- Staphylococcus aureus

- Candida albicans

This suggests its potential as an effective antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research has shown that compounds with similar structural characteristics can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Antitumor Activity

In a study focusing on triazole derivatives, it was found that certain compounds significantly inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action was attributed to the modulation of apoptotic pathways and disruption of mitochondrial function.

Summary of Biological Activities

The following table summarizes key findings from various studies regarding the biological activity of This compound :

The mechanisms through which This compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.

- Cell Cycle Arrest : The compound can interfere with cell cycle progression in cancer cells, preventing their proliferation.

Q & A

Q. Basic

- Cytotoxicity : Use MTT or XTT assays on cancer cell lines (e.g., MCF-7, HeLa).

- Apoptosis : Flow cytometry with Annexin V/PI staining.

- Comparative Controls : Include cisplatin or doxorubicin as positive controls. Validate dose-response curves (IC₅₀) across 1–100 µM ranges .

How can structural modifications enhance the compound’s bioactivity?

Advanced

Focus on structure-activity relationship (SAR) optimization:

- Thioether Linker : Replace with selenoether or alkyl chains to modulate lipophilicity.

- Nicotinonitrile Core : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity.

- Phenyl Substituents : Test halogenated (e.g., -Cl) or methoxy derivatives for improved target binding .

Method : Use parallel synthesis and high-throughput screening to evaluate derivatives.

How to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

Q. Advanced

- Assay Standardization : Replicate studies under identical conditions (cell line passage number, serum concentration).

- Structural Purity : Confirm compound integrity via HPLC (>98% purity) and NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) .

- Comparative Analysis : Benchmark against analogs (e.g., 4,6-diphenyl derivatives) to isolate substituent effects .

What safety protocols are critical for handling this compound?

Q. Basic

- PPE : Use nitrile gloves, lab coat, and goggles.

- Ventilation : Perform reactions in a fume hood due to potential irritant vapors.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

How can synthetic yield be improved for large-scale preparation?

Q. Advanced

- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions.

- Catalysis : Employ Pd(OAc)₂ for Suzuki couplings in nicotinonitrile formation.

- Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 12 hrs) for thioether formation .

What computational tools predict the compound’s target interactions?

Q. Advanced

- Docking Studies : Use AutoDock Vina with PDB structures (e.g., EGFR kinase domain).

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (50 ns trajectories).

- ADMET Prediction : SwissADME to assess bioavailability and CYP450 interactions .

Which purification techniques ensure high compound purity?

Q. Basic

- Chromatography : Gradient elution (hexane → ethyl acetate) on silica gel.

- Recrystallization : Use ethanol/water (7:3) at 4°C for crystal formation.

- HPLC : C18 column, 70:30 acetonitrile/water mobile phase .

How to characterize metabolic stability in preclinical studies?

Q. Advanced

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS.

- Phase I/II Enzymes : Test CYP3A4/2D6 inhibition and glucuronidation rates.

- Stable Isotopes : Use ¹⁴C-labeled compound for tracer studies .

What spectroscopic methods confirm the compound’s structure?

Q. Basic

- ¹H/¹³C NMR : Key signals include δ 2.3–2.6 ppm (methyl groups) and δ 170–175 ppm (C≡N in nicotinonitrile).

- IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (C=O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.